molecular formula C13H25N3O B7933304 (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide

Cat. No.: B7933304
M. Wt: 239.36 g/mol
InChI Key: ODYVHPRLYYAJPJ-GCVQQVDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropyl-methyl-amino group attached to a cyclohexyl ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Cyclopropyl-Methyl-Amino Group:

    Coupling with Propionamide: The final step involves coupling the intermediate with propionamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropyl-methyl-amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: Used in studies to understand enzyme-substrate interactions and metabolic pathways.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
  • (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Uniqueness

(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide is unique due to its specific structural features, such as the cyclohexyl ring and the cyclopropyl-methyl-amino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)15-11-5-3-4-6-12(11)16(2)10-7-8-10/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYVHPRLYYAJPJ-GCVQQVDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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